N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide
Description
Strategic Importance of the Thiazole (B1198619) Heterocycle as a Pharmacophore in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. nih.govnih.gov It is considered a "privileged scaffold" because its structure is frequently found in a wide array of clinically approved drugs and biologically active natural products. nih.govacs.org The significance of the thiazole nucleus is demonstrated by its presence in over 18 FDA-approved drugs, where it is integral to their therapeutic effects. nih.govresearchgate.net
The versatility of the thiazole ring allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netresearchgate.net These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, antiviral, and CNS-active properties. nih.govnih.gov For instance, drugs like Dasatinib utilize the thiazole motif to achieve potent anticancer effects, while Vitamin B1 (Thiamine) requires its thiazole component to support normal neurological function. nih.gov The ability of the thiazole moiety to serve as a key component in such a diverse range of therapeutic agents underscores its strategic importance as a pharmacophore in modern drug discovery and development. acs.org
Table 1: Examples of Thiazole-Containing Agents and Their Biological Significance
| Compound/Drug Class | Biological Activity/Application | Reference(s) |
| Dasatinib, Dabrafenib | Anticancer | nih.gov |
| Cefiderocol | Antibacterial | nih.gov |
| Thiamine (Vitamin B1) | Neurological Function | nih.gov |
| Thiazole Hydrazine Analogues | Antimalarial | nih.gov |
| Thiazole-Coumarin Hybrids | Antiviral (Influenza A) | nih.gov |
| Ritonavir | Antiretroviral | N/A |
| Abafungin | Antifungal | N/A |
This table is for illustrative purposes and is not exhaustive.
Significance of Acetamide (B32628) and Halogenated Acetyl Moieties in Bioactive Compounds and Organic Synthesis
The acetamide group (–NHCOCH₃) and its halogenated derivatives are fundamental components in the design and synthesis of bioactive molecules. The acetamide linkage is prevalent in numerous pharmaceuticals and is prized for its ability to form hydrogen bonds, which can be critical for molecular recognition at enzyme or receptor active sites. nih.govpatsnap.com This functional group is found in widely used drugs like the analgesic Paracetamol and is a core structure in molecules investigated for anti-inflammatory, anticancer, and antimicrobial activities. archivepp.comnih.gov Its relative stability and synthetic accessibility make it an ideal scaffold for building more complex therapeutic candidates. nih.govpatsnap.com
The introduction of a halogen, such as bromine, to the acetyl group creates a haloacetyl moiety, a powerful tool in both organic synthesis and chemical biology. The bromoacetyl group (–COCH₂Br) is a potent electrophile and a reactive alkylating agent. thermofisher.com This reactivity is highly valued in organic synthesis, where it serves as a versatile handle for constructing larger molecules, often acting as an intermediate for nucleophilic substitution reactions. researchgate.net In chemical biology, the bromoacetyl group is frequently used to create covalent probes that can irreversibly bind to nucleophilic residues, such as cysteine, in protein active sites. thermofisher.comgoogle.com This process of "affinity labeling" is invaluable for identifying and characterizing enzyme function. The reactivity of the bromoacetyl group is pH-dependent, allowing for controlled reactions with specific nucleophiles like thiols under defined conditions. researchgate.netacs.org
Rationale for Academic Investigation of N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide and its Structural Analogues in Chemical Biology
The academic pursuit of this compound and its analogues is driven by a logical and strategic design. This compound synergistically combines the pharmacophoric qualities of the 2-acetamidothiazole (B125242) core with the reactive potential of the bromoacetyl group. The 2-acetamidothiazole framework is a known biologically active scaffold, while the bromoacetyl moiety provides a reactive handle for covalent modification of biological targets.
The rationale for its investigation is multifaceted:
Development of Covalent Inhibitors: The bromoacetyl group can act as a "warhead" to form a stable, covalent bond with nucleophilic amino acid residues (e.g., cysteine, histidine) in the active site of an enzyme. This makes the compound an ideal candidate for developing targeted, irreversible inhibitors, a strategy used to achieve high potency and prolonged duration of action.
Chemical Probe for Target Identification: As a reactive fragment, it can be used in activity-based protein profiling (ABPP) to identify novel protein targets. By observing which proteins it covalently modifies, researchers can uncover new players in disease pathways.
Synthetic Intermediate: The compound serves as a versatile synthetic building block. The reactive bromoacetyl group allows for the straightforward synthesis of a diverse library of derivatives by reacting it with various nucleophiles. researchgate.net This enables the exploration of the structure-activity relationship (SAR) to optimize binding affinity and biological activity. For example, analogues such as N-(4-(5-bromo-thiophen-2-yl)-thiazol-2-yl)-acetamide and 2-isoxazol-3-yl-acetamide analogues have been synthesized and studied for their potential biological activities. nih.govsigmaaldrich.com
The investigation of this specific molecule and its structural family is therefore a targeted approach in chemical biology. It aims to leverage a well-established pharmacophore to guide the reactive bromoacetyl group to a protein of interest, potentially leading to the discovery of new therapeutic agents or research tools to better understand complex biological systems.
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2O2S |
|---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
N-[5-(2-bromoacetyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H7BrN2O2S/c1-4(11)10-7-9-3-6(13-7)5(12)2-8/h3H,2H2,1H3,(H,9,10,11) |
InChI Key |
WNAQFNXTPGURJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)C(=O)CBr |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 5 2 Bromoacetyl Thiazol 2 Yl Acetamide
Synthetic Routes for N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide and its Precursors
The preparation of this compound typically involves the synthesis of precursor molecules, which are then modified to yield the final product. Key steps include the formation of the thiazole (B1198619) ring, introduction of the acetamide (B32628) linkage, and subsequent bromoacetylation.
Direct Synthesis Strategies for Bromoacetylated Thiazole-2-acetamides
Direct synthesis of bromoacetylated thiazole-2-acetamides can be challenging. One approach involves the reaction of a pre-formed N-(thiazol-2-yl)acetamide with a bromoacetylating agent. For instance, the synthesis of related thiazole derivatives has been achieved through the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide. acgpubs.org This suggests a possible route where a suitable thiazole precursor could be directly bromoacetylated.
Another strategy could involve the S-alkylation of thiazole chalcones with 3-(2-bromoacetyl)-2H-chromen-2-ones. frontiersin.org This method highlights the potential for introducing the bromoacetyl group onto a pre-existing thiazole ring system. frontiersin.org
Functionalization of Thiazole Ring Systems with Bromoacetyl Groups
The introduction of a bromoacetyl group onto a thiazole ring is a key transformation. This can be achieved through various methods, often involving the functionalization of a pre-existing thiazole derivative. For example, the bromination of 3-acetyl-2H-chromen-2-one derivatives using N-bromosuccinimide (NBS) and p-toluene sulfonic acid (PTSA) in acetonitrile (B52724) yields 3-(2-bromoacetyl)-2H-chromen-2-ones, which can then be used to construct thiazole rings. frontiersin.org
The Hantzsch thiazole synthesis, a classic method, involves the reaction of α-haloketones with thioamides. numberanalytics.comwikipedia.orgnih.gov This reaction could be adapted to use a bromoacetylated starting material to directly form a bromoacetyl-substituted thiazole. The reaction mechanism involves the nucleophilic attack of the thioamide sulfur on the α-carbon of the α-halocarbonyl, followed by cyclization and dehydration. nih.gov
Furthermore, the functionalization of the thiazole ring can be influenced by the substituents already present. For instance, the presence of a sulfone group on the thiazole moiety can facilitate a diverse range of transformations, including the introduction of various functional groups. nih.gov
Formation of the Acetamide Linkage in Thiazole Derivatives
The formation of the acetamide linkage is a crucial step in the synthesis of the target compound. This is typically achieved by reacting a 2-aminothiazole (B372263) derivative with an acetylating agent. Acetyl chloride or acetic anhydride (B1165640) are commonly used for this purpose. tandfonline.comnih.govresearchgate.net For example, N-(thiazol-2-yl)acetamide can be synthesized by refluxing 2-aminothiazole with acetyl chloride in dry acetone. nih.govresearchgate.net The reaction of 2-aminothiazole with acetic anhydride under ultrasound irradiation also affords N-(thiazol-2-yl)acetamide. tandfonline.com
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been accomplished through the Pd(0)-catalyzed Suzuki cross-coupling of N-protected 6-bromobenzothiazoles with various aryl boronic acids. nih.govresearchgate.net This highlights that the acetamide group can be introduced prior to further functionalization of the thiazole ring system.
Advanced Synthetic Approaches to this compound Analogues
Modern synthetic chemistry offers several advanced methodologies for the efficient construction of complex molecules like this compound and its analogs. These approaches often focus on improving efficiency, reducing waste, and accessing diverse molecular scaffolds.
Multi-component and One-Pot Reaction Sequences in Thiazole Synthesis
Multi-component reactions (MCRs) and one-pot syntheses are powerful tools for the rapid assembly of complex thiazole derivatives from simple starting materials. acgpubs.orgnih.govorganic-chemistry.orgorganic-chemistry.org These reactions combine multiple steps into a single operation, avoiding the isolation of intermediates and thereby saving time and resources. nih.govorganic-chemistry.orgscispace.com
The Hantzsch thiazole synthesis can be performed as a one-pot, three-component reaction. For instance, the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds can produce thiazole derivatives in excellent yields. acgpubs.org Similarly, a one-pot synthesis of 2-aminothiazoles from β-keto esters, thiourea (B124793), and tribromoisocyanuric acid (TBCA) in an aqueous medium has been reported. organic-chemistry.org
Other MCRs for thiazole synthesis include the reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, which can be accelerated by N-methyl imidazole (B134444) under solvent-free conditions. iau.ir Chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been developed, utilizing enzymes like trypsin from porcine pancreas to catalyze the reaction with high yields under mild conditions. nih.gov
Catalytic and Green Chemistry Methodologies (e.g., Ultrasound-Assisted Synthesis)
Green chemistry principles are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. bepls.com This includes the use of greener solvents, catalysts, and energy sources.
Ultrasound-assisted synthesis has emerged as an efficient and environmentally friendly method for preparing thiazoles. tandfonline.com Ultrasonic irradiation can accelerate reactions, leading to higher yields, shorter reaction times, and purer products compared to conventional methods. tandfonline.commdpi.com For example, the synthesis of N-(thiazol-2-yl)acetamide and its subsequent reaction with thiocarbohydrazide (B147625) can be effectively carried out under ultrasound irradiation. tandfonline.com The use of a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst in combination with ultrasonic irradiation has been shown to be an effective and eco-friendly approach for the synthesis of novel thiazole derivatives. mdpi.com
Catalytic methods are also central to modern thiazole synthesis. numberanalytics.com This includes the use of reusable catalysts like silica-supported tungstosilisic acid in one-pot multi-component procedures. bepls.com Nickel ferrite (B1171679) (NiFe2O4) nanoparticles have been employed as a reusable catalyst for the green one-pot multicomponent synthesis of thiazole scaffolds. acs.org
Chemical Reactivity Profiles of this compound.
The reactivity of this compound is largely dictated by the electrophilic nature of the bromoacetyl group and the inherent chemical properties of the thiazole ring. These features allow for a range of chemical transformations, making it a valuable intermediate in organic synthesis.
Nucleophilic Substitution Reactions of the Bromoacetyl Moiety.
The presence of a bromine atom alpha to a carbonyl group makes the bromoacetyl moiety a potent electrophile, highly susceptible to nucleophilic substitution reactions. This reactivity is a key feature in the derivatization of this compound. Various nucleophiles, including amines and thiols, can readily displace the bromide ion, leading to the formation of a new carbon-nucleophile bond. This type of reaction is fundamental in the synthesis of diverse derivatives. For instance, the reaction with mercapto derivatives has been employed to synthesize novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. researchgate.net
The electrophilicity of the bromoacetyl group is further enhanced in related compounds, such as 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide, due to the electron-withdrawing nature of the nitro group. This suggests that the electronic environment of the thiazole ring can modulate the reactivity of the bromoacetyl side chain.
Cyclization and Rearrangement Pathways of Thiazole Intermediates.
The thiazole core of this compound and its derivatives can participate in various cyclization and rearrangement reactions, leading to the formation of more complex heterocyclic systems. While specific examples for the title compound are not extensively detailed in the provided search results, the general reactivity of thiazole derivatives suggests potential pathways. For example, the reaction of 3-amino-3-thioxopropanamides with α-bromoketones proceeds via an intermediate that undergoes intramolecular cyclization to form substituted thiazoles. lgpu.org This highlights the potential for the bromoacetyl group in this compound to react with a nucleophilic center on another part of the molecule or a separate reactant to form a new ring.
Furthermore, thiazole derivatives are known to be precursors for various biologically active scaffolds. nih.gov The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives through Suzuki cross-coupling reactions demonstrates the ability of the thiazole ring system to be incorporated into larger, fused heterocyclic structures. nih.govresearchgate.net
Derivatization Strategies for this compound.
The strategic derivatization of this compound allows for the fine-tuning of its physicochemical and biological properties. Modifications can be introduced at the thiazole ring, the acetamide group, or the bromoacetyl side chain.
Modifications at the Thiazole Ring (e.g., Alkylation, Arylation).
Alkylation: The introduction of alkyl groups onto the thiazole ring can enhance lipophilicity. For example, N-(5-Bromo-4-ethylthiazol-2-yl)acetamide and N-(5-Bromo-4-methylthiazol-2-yl)acetamide are intermediates where alkyl substituents at the 4-position of the thiazole ring increase the compound's lipophilicity.
Arylation: Aryl groups can be introduced onto the thiazole ring, often through cross-coupling reactions. The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via Suzuki cross-coupling with various aryl boronic acids is a prime example of this strategy. nih.govresearchgate.net This approach allows for the creation of a library of compounds with diverse electronic and steric properties. The reaction conditions for such couplings are often optimized by varying solvents, temperature, and catalysts. nih.gov Another example includes the synthesis of N-(4-(5-bromo-thiophen-2-yl)-thiazol-2-yl)-acetamide, which incorporates a thiophene (B33073) ring onto the thiazole core. sigmaaldrich.com Similarly, N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide showcases a substituted benzyl (B1604629) group at the 5-position of the thiazole ring. sigmaaldrich.com
The following table provides examples of different substituents that have been introduced at the thiazole ring and the corresponding synthetic methods.
| Substituent | Position on Thiazole Ring | Synthetic Method | Reference |
| Ethyl | 4 | Not specified | |
| Methyl | 4 | Not specified | |
| Aryl groups | 6 (of benzothiazole) | Suzuki cross-coupling | nih.govresearchgate.net |
| 5-Bromo-thiophen-2-yl | 4 | Not specified | sigmaaldrich.com |
| 4-Bromobenzyl | 5 | Not specified | sigmaaldrich.com |
Structure Activity Relationship Sar and Pharmacophore Analysis of N 5 2 Bromoacetyl Thiazol 2 Yl Acetamide Derivatives
Influence of the Bromoacetyl Moiety on Biological Efficacy and Reactivity
The bromoacetyl moiety is a critical component, functioning as a reactive electrophile. The bromine atom, being a good leaving group, facilitates the covalent modification of nucleophilic residues, such as cysteine thiols, in target proteins. nih.govacs.org This ability to form irreversible bonds can lead to potent and sustained biological effects.
The reactivity of the bromoacetyl group is pH-dependent. Studies comparing it with other electrophiles like maleimide (B117702) show that the bromoacetyl function reacts preferentially with thiols at higher pH values (e.g., pH 9.0). nih.govacs.org This differential reactivity can be exploited for selective targeting in specific biological environments. The presence of the bromine atom on the acetyl group is often crucial; its replacement with less reactive halogens, such as chlorine, has been shown to decrease the potency of some compounds against their targets. nih.gov The bromoacetyl group's high chemoselectivity allows it to react with thiols without significantly affecting other nucleophilic groups like amines or imidazoles, which is a desirable trait in drug design. nih.govacs.org
Impact of Substituents on the Thiazole (B1198619) Ring System
The thiazole ring serves as a central scaffold, and its substitution pattern profoundly influences the molecule's biological activity. nih.govglobalresearchonline.net Thiazole is an aromatic, five-membered heterocycle whose reactivity is affected by the electronic nature of its substituents. globalresearchonline.netnumberanalytics.com
The location of substituents on the thiazole ring is a key determinant of biological efficacy.
Position 4: The substituent at the C4 position of the thiazole ring can significantly affect activity. Research on various thiazole derivatives indicates that this position can tolerate substituents larger than a methyl group, with lipophilic groups often yielding better results. nih.gov
Position 5: The C5 position is also crucial for modulating activity. In the parent compound, this position holds the bromoacetyl group. In other series, the introduction of different heterocyclic systems at position 5 has been shown to enhance antimicrobial activity compared to the unsubstituted α-bromoketone precursor. mdpi.com The nature of the group at C5 can also influence the compound's potency; for example, in some series, ethyl amide groups at this position were twice as potent as the corresponding ethyl esters. nih.gov The presence of a nitro group at C5 enhances the electrophilicity of the molecule, making it highly reactive for further chemical modifications.
The electronic and steric properties of substituents on the thiazole ring are fundamental to its interaction with biological targets.
Electronic Effects: The bioactivity of thiazole derivatives can be enhanced by both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs), depending on the specific biological target and the rest of the molecule's structure.
EWGs: In some classes of thiazole-based compounds, the presence of strong EWGs like a nitro group (NO₂) has been shown to be beneficial for activity. nih.gov For instance, compounds containing a nitro group have demonstrated significant antibacterial and antifungal activity. mdpi.com
EDGs: Conversely, electron-donating groups such as a methoxy (B1213986) group (OMe) have also been associated with potent biological activity in other series of thiazole derivatives. nih.gov
Lipophilicity and Steric Effects: Increasing the lipophilicity of substituents on the thiazole ring often has a positive effect on bioactivity. nih.gov This is demonstrated in studies where replacing a hydrophilic amino group with a more lipophilic benzamide (B126) or 3,4-dimethoxybenzylidene group led to improved antimicrobial activity. nih.gov The size and shape (steric bulk) of the substituent are also important. For example, in one study, substituting a phenyl ring at the C4 position of the thiazole with a hydroxyl group at the para- or meta-position was more effective than substitution with bulkier alkoxy or methyl sulphonyl groups. globalresearchonline.net
The following table summarizes the effects of different substituents on the thiazole ring based on findings from various studies.
| Position | Substituent Type | Example | Effect on Bioactivity | Reference |
| Position 4 | Lipophilic groups | Phenyl, Substituted Phenyl | Generally enhances activity. | nih.gov |
| Position 5 | Heterocyclic systems | Thiazole, Imidazole (B134444) | Can improve antimicrobial activity. | mdpi.com |
| Any | Electron-Withdrawing | Nitro (NO₂) | Often beneficial for antimicrobial/anticancer activity. | nih.gov |
| Any | Electron-Donating | Methoxy (OMe) | Can be beneficial for antimicrobial activity. | nih.gov |
| Any | Lipophilic groups | Benzamide | Positive effect on antimicrobial activity. | nih.gov |
Modulation of the Acetamide (B32628) Linker and its Role in SAR
The acetamide linker (-NH-C(O)-) plays a crucial role in correctly positioning the thiazole ring and its substituents for optimal interaction with a biological target. Compounds featuring an acetamide linker have garnered significant interest for their diverse medicinal applications. nih.govresearchgate.netmdpi.com
Modification of this linker is a common strategy in drug design. biomedres.us For example, in a series of adenosine (B11128) A3 receptor antagonists, converting the N-acetyl group to an N-propionyl group (by adding one methylene (B1212753) unit) altered the binding affinity. nih.gov This suggests that the length and flexibility of the linker are important parameters for optimization. The acetamide group itself can participate in crucial hydrogen bonding interactions with target enzymes, which is often vital for inhibition. mdpi.com In some designs, the acetamide linker connects the core thiazole structure to another functional moiety, such as a phenoxy group, and this entire fragment is essential for potent activity. nih.gov The stability of the linker is also a key consideration, as its cleavage can be a mechanism for drug release in certain therapeutic strategies. researchgate.net
Identification of Key Structural Features for Desired Biological Profiles
Based on the SAR analysis, a general pharmacophore model for bioactive N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide derivatives can be proposed. This model highlights the key structural features required for potent activity.
A typical pharmacophore would include:
An Electrophilic Center: Provided by the bromoacetyl group, essential for forming covalent bonds with the target. nih.govacs.org
A Hydrogen Bond Acceptor/Donor Region: The acetamide linker provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for anchoring the molecule in the active site of a target protein. mdpi.com
A Central Aromatic Scaffold: The thiazole ring acts as a rigid core, correctly orienting the other functional groups. The nitrogen and sulfur atoms within the thiazole ring can also participate in specific interactions. nih.gov
Modulation Sites:
Position 4 of Thiazole: This site can be substituted with various, often lipophilic, groups to enhance binding affinity and selectivity. nih.gov
Acetamide Substituent: The "acetyl" part can be modified to fine-tune potency and pharmacokinetic properties. nih.gov
Computational Chemistry and Molecular Modeling Applications for N 5 2 Bromoacetyl Thiazol 2 Yl Acetamide
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the interaction between a ligand, such as N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide, and a biological target, typically a protein.
Prediction of Binding Modes and Affinities with Target Proteins
Molecular docking simulations can predict how this compound fits into the binding site of a target protein. These predictions include the specific pose (conformation and orientation) of the ligand and its binding affinity, which is often expressed as a scoring function value. For instance, in studies of related thiazole (B1198619) derivatives, docking has been used to identify key interactions with enzymes like kinases. A hypothetical docking study of this compound into a kinase active site might reveal hydrogen bonds between the acetamide (B32628) group and backbone residues of the protein, as well as hydrophobic interactions involving the thiazole ring. The bromoacetyl group, being a reactive electrophile, could be positioned to form a covalent bond with a nucleophilic residue, such as a cysteine, in the binding site.
To illustrate, consider the docking of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives into the ATP-binding site of the BCR-ABL1 kinase. nih.gov A stable binding mode was observed, characterized by two hydrogen bonds between the benzo-thiazole scaffold and the backbone of Met-337. nih.gov Similarly, docking studies of other thiazole-containing compounds have revealed the importance of the thiazole ring in interacting with key residues in target enzymes.
Table 1: Hypothetical Docking Results for this compound with a Target Kinase
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | Met337, Cys350, Leu248 |
| Hydrogen Bonds | 2 (with Met337) |
| Covalent Interaction | Potential with Cys350 |
This table is a hypothetical representation of docking results and is for illustrative purposes only.
Rationalization of Observed Biological Activities
Molecular docking can provide a structural basis for the observed biological activity of a compound. By visualizing the predicted binding mode, researchers can understand why a particular compound is active or inactive. For example, if this compound were found to inhibit a specific enzyme, docking could reveal that its bromoacetyl group is perfectly positioned to react with a key catalytic residue, thus irreversibly inhibiting the enzyme. This approach has been successfully used to rationalize the anticancer properties of various thiazole derivatives by showing their fit within the colchicine (B1669291) binding site of tubulin or the active site of kinases. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. For this compound, an MD simulation could reveal the most stable conformations of the molecule in solution and within a protein binding site. A 50-nanosecond MD simulation of a related N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivative within the BCR-ABL1 ATP-binding site demonstrated the remarkable stability of the complex, with consistently low root-mean-square deviation (RMSD) values. nih.gov Such simulations could also confirm the stability of key hydrogen bonds and other interactions predicted by docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on a series of 2-(Substituted)-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives showed a good correlation between the steric and electrostatic fields of the molecules and their effect on spontaneous motor activity. researchgate.net The resulting model indicated that steric interactions were the dominant factor influencing the biological activity. researchgate.net Although a specific QSAR model for this compound is not available, a similar approach could be used to develop a predictive model for a series of its analogs. Such a model would be invaluable for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources.
Table 2: Example of a 3D-QSAR Model for Thiazole Derivatives
| Model | r² | q² | Steric Contribution (%) | Electrostatic Contribution (%) |
| CoMFA | 0.889 | 0.714 | 83.3 | 16.7 |
This table is based on data for 2-(Substituted)-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives and is for illustrative purposes. researchgate.net
In Silico Design and Virtual Screening of Novel Analogues
The insights gained from molecular docking, MD simulations, and QSAR can be used to design new and potentially more potent analogs of this compound. For instance, if docking studies suggest that a larger substituent at a particular position on the thiazole ring could lead to better binding, new analogs with this feature can be designed in silico. Virtual screening can then be employed to computationally screen a large library of these designed analogs against a target protein to prioritize the most promising candidates for synthesis and biological testing. This structure-based virtual screening approach has been successfully used to identify novel BCR-ABL1 inhibitors with an N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide scaffold. nih.govmdpi.com A similar strategy could be applied to discover novel analogs of this compound with improved biological activity.
Advanced Characterization and Analytical Methodologies in Research on N 5 2 Bromoacetyl Thiazol 2 Yl Acetamide
Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for the unambiguous elucidation of the molecular structure of N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the compound's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. For instance, the methylene (B1212753) protons of the bromoacetyl group would likely appear as a singlet, while the thiazole (B1198619) ring proton and the amide proton would also have characteristic chemical shifts. In a related compound, N-(6-aminobenzo[d]thiazol-2-yl)acetamide, the acetyl protons appear as a singlet at 2.14 ppm and the amide proton shows a broad singlet at 11.88 ppm. chemicalbook.com For 2-bromoacetamide, the methylene protons appear as a singlet. chemicalbook.com The thiazole proton in 2-bromothiazole (B21250) appears in the range of 7.3-7.6 ppm. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms. Key signals would include those for the carbonyl carbons of the acetyl and bromoacetyl groups, as well as the carbons of the thiazole ring. In a similar thiazole derivative, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-(naphthalen-2-yloxy)acetamide, the acetyl carbonyl carbon resonates at 166.85 ppm, while the thiazole ring carbons appear between 112.85 and 157.68 ppm. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Key expected absorption bands for this compound would include:
A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone in the bromoacetyl group.
Another strong C=O stretching band for the amide carbonyl, typically observed in the range of 1650-1680 cm⁻¹.
An N-H stretching vibration for the amide group, usually appearing as a medium to strong band in the region of 3200-3400 cm⁻¹.
C-N stretching vibrations and C=C/C=N stretching vibrations of the thiazole ring in the fingerprint region (below 1600 cm⁻¹).
For comparison, in a study of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives, the C=O stretching of the amide was observed around 1705 cm⁻¹ and the N-H stretching around 3468 cm⁻¹. ijcce.ac.ir
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₇H₆BrN₃O₂S). The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). In a related compound, N-(5-bromothiazol-2-yl)acetamide, the molecular ion peak [M+H]⁺ was observed at m/z 221.0.
Chromatographic Methods for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are essential for verifying the purity of synthesized this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for quantitative purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic or phosphoric acid), would be employed. sielc.com The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For a series of N-(benzo[d]thiazol-2-yl)acetamide derivatives, HPLC analysis was performed using a C18 column and a gradient of water and acetonitrile to ensure compound purity. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable mobile phase, typically a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane), is used to separate the compound from starting materials and byproducts on a silica (B1680970) gel plate. The spots can be visualized under UV light or by using a staining agent like iodine. nih.gov The retention factor (Rf) value is a characteristic property of the compound in a given TLC system. For the synthesis of related thiazole derivatives, TLC is routinely used to monitor reaction completion.
X-ray Crystallography for Three-Dimensional Structural Insights
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information.
The analysis would reveal:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact spatial orientation of the various parts of the molecule, including the planarity of the thiazole ring and the torsion angles around the rotatable bonds.
Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing details about hydrogen bonding (e.g., between the amide N-H and a nitrogen or oxygen atom of a neighboring molecule) and other non-covalent interactions that stabilize the crystal structure.
For related N-(thiazol-2-yl)acetamides, single-crystal X-ray diffraction has been used to confirm their structures, showing, for example, the formation of hydrogen-bonded dimers. The crystal structure of a thiadiazole derivative revealed that the thiadiazole ring is essentially planar and provided details on intermolecular N-H---O hydrogen bonds that link the molecules into chains.
Future Perspectives and Research Trajectories for N 5 2 Bromoacetyl Thiazol 2 Yl Acetamide in Chemical Biology
Potential for Lead Compound Identification and Optimization in Drug Discovery.
The presence of the bromoacetyl group is particularly noteworthy for lead compound development as it can act as an electrophilic "warhead". This functional group can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of a target protein. prismbiolab.comnih.gov Covalent inhibitors often exhibit enhanced potency, prolonged duration of action, and can be effective against drug-resistant targets. prismbiolab.comnomuraresearchgroup.com This covalent-binding potential makes N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide an attractive starting point for the design of targeted covalent inhibitors, a strategy that has led to the successful development of several modern therapeutics. nih.govnomuraresearchgroup.com
Future optimization of this lead compound could involve systematic modifications to its core structure to improve selectivity and potency. Structure-activity relationship (SAR) studies, where different functional groups are introduced at various positions on the thiazole (B1198619) ring, can be conducted to explore the chemical space and identify derivatives with enhanced biological activity. nih.gov For instance, the acetamide (B32628) portion could be modified to alter hydrogen-bonding patterns, while the thiazole ring can be substituted to improve target recognition and pharmacokinetic properties.
Table 1: Potential Lead Optimization Strategies for this compound
| Molecular Component | Potential Modification | Desired Outcome |
|---|---|---|
| Bromoacetyl Group | Replacement with other electrophilic warheads (e.g., acrylamide, chloroacetamide) | Modulate reactivity and selectivity for different nucleophilic residues. rsc.org |
| Thiazole Ring | Introduction of various substituents (e.g., aryl, alkyl groups) | Enhance binding affinity and selectivity for the target protein. nih.gov |
| Acetamide Moiety | Alteration of the acyl group or replacement with other linkers | Optimize pharmacokinetic properties and explore new binding interactions. nih.gov |
Integration with Phenotypic and Target-Based Screening Platforms for Bioactivity Discovery.
The discovery of novel bioactive compounds can be pursued through two primary screening paradigms: phenotypic screening and target-based screening. sciltp.com this compound is a promising candidate for both approaches due to its chemical features and the known biological activities of related compounds.
Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological effect, without prior knowledge of the specific molecular target. sciltp.com Given that thiazole derivatives have demonstrated a broad spectrum of biological effects, including anticancer and antimicrobial activities, this compound and its analogues could be incorporated into phenotypic screening libraries to uncover novel therapeutic applications. nih.govresearchgate.net For example, screening this compound against a panel of cancer cell lines could reveal selective cytotoxicity towards a particular cancer type, initiating a drug discovery program.
In target-based screening, compounds are tested for their ability to modulate the activity of a specific, predetermined biological target, such as an enzyme or a receptor. sciltp.com The electrophilic nature of the bromoacetyl group in this compound makes it an ideal candidate for screening against enzyme families known to be susceptible to covalent inhibition, such as kinases and proteases, many of which are important drug targets. nih.gov For instance, numerous kinase inhibitors achieve their potency and selectivity through covalent modification of a cysteine residue in the active site. nih.gov Therefore, this compound could be screened against a panel of kinases to identify new inhibitors.
Development of Advanced Chemical Probes for Biological Systems Investigation.
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The reactive bromoacetyl group of this compound makes it an excellent starting point for the design of advanced chemical probes. acs.org Specifically, it can be developed into activity-based probes (ABPs) for enzyme profiling and target identification.
ABPs are chemical probes that covalently label the active form of an enzyme. They typically consist of a reactive group (the "warhead"), a recognition element (the scaffold), and a reporter tag (such as a fluorophore or a biotin). The bromoacetyl group can serve as an effective warhead for targeting nucleophilic residues in enzyme active sites. acs.org By attaching a reporter tag to the this compound scaffold, researchers can create probes to visualize the localization and activity of target enzymes in cells and tissues.
Furthermore, such probes can be utilized in chemical proteomics experiments to identify the cellular targets of the parent compound. In this approach, a cell lysate or living cells are treated with the probe, leading to the covalent labeling of its protein targets. The labeled proteins can then be enriched using the reporter tag (e.g., biotin-streptavidin affinity purification) and identified by mass spectrometry. This is a powerful method for target deconvolution in phenotypic drug discovery.
The development of chemical probes from this compound could also include the synthesis of photoaffinity probes. By incorporating a photo-reactive group, the resulting probe can be used to form a covalent bond with its target upon photo-irradiation, allowing for more precise control over the labeling process.
Q & A
Q. What are the typical synthetic routes for N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : The synthesis involves bromination of precursor acetamides using agents like N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in anhydrous solvents (e.g., dichloromethane). Key steps include protecting group strategies for the thiazole ring and sequential coupling reactions. For example, bromination of N-(5-methylisoxazol-3-yl)-acetamide with NBS requires precise stoichiometric ratios (1:1 molar ratio) and monitoring via thin-layer chromatography (TLC) . Post-synthesis purification often involves recrystallization from pet-ether/ethyl acetate mixtures, yielding >80% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Combined spectroscopic techniques are essential:
- 1H/13C NMR : Identifies functional groups (e.g., bromoacetyl protons at δ 3.8–4.2 ppm, thiazole ring protons at δ 7.2–8.1 ppm) .
- HRMS : Confirms molecular mass (e.g., [M+H]+ at m/z 315.98 for C7H6BrN2O2S) .
- X-ray crystallography : Resolves bond angles and torsional strain (e.g., C-Br bond length: 1.93 Å, C=O: 1.21 Å) using SHELXL refinement (R-factor < 0.05) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for thiazole-based acetamides like this compound?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity in anticancer studies) and impurity profiles. Mitigation strategies include:
- Orthogonal bioassays : Compare enzymatic inhibition (e.g., VEGFR-2 IC50 in ) vs. cell-based cytotoxicity (e.g., MCF7 IC50 in ).
- HPLC purity checks : Ensure >98% purity to exclude confounding byproducts .
- QSAR modeling : Correlate substituent effects (e.g., dichlorobenzyl vs. methoxy groups alter IC50 by 3-fold) to predict activity .
Q. How does crystallographic data inform the reactivity of the bromoacetyl group in this compound?
- Methodological Answer : X-ray structures ( ) reveal electrophilic α-carbon geometry (C-Br bond length: 1.93 Å, C=O: 1.21 Å), predicting SN2 reactivity. Comparative analysis with non-brominated analogs () shows a 15° distortion in the thiazole-acetamide dihedral angle, influencing nucleophilic attack kinetics. Thermal motion parameters (ADPs) from SHELX refinement quantify steric effects at reaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
